molecular formula C34H46ClN5O5S B14906030 tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate

tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate

Katalognummer: B14906030
Molekulargewicht: 672.3 g/mol
InChI-Schlüssel: YCPKVYNKAXWEMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Synthesis tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate is a pyrimidine-piperidine derivative featuring a tert-butyl ester, an isopropylsulfonyl group, and chloro and isopropoxy substituents. Its synthesis involves coupling 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetic acid with a light-sensitive PROTAC (Proteolysis-Targeting Chimera) component using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in the presence of N-methylmorpholine (NMM) . This reaction highlights its role as a critical intermediate in constructing opto-PROTAC molecules for targeted protein degradation.

Its tert-butyl ester group may enhance solubility in organic solvents during synthesis.

Eigenschaften

Molekularformel

C34H46ClN5O5S

Molekulargewicht

672.3 g/mol

IUPAC-Name

tert-butyl 2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]acetate

InChI

InChI=1S/C34H46ClN5O5S/c1-21(2)44-29-18-25(24-13-15-40(16-14-24)20-31(41)45-34(6,7)8)23(5)17-28(29)38-33-36-19-26(35)32(39-33)37-27-11-9-10-12-30(27)46(42,43)22(3)4/h9-12,17-19,21-22,24H,13-16,20H2,1-8H3,(H2,36,37,38,39)

InChI-Schlüssel

YCPKVYNKAXWEMS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CC(=O)OC(C)(C)C)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Analyse Chemischer Reaktionen

tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, thereby modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ceritinib Impurity 5 (C056005)

Structure: 5-Chloro-N2-(4-(1-(5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)piperidin-4-yl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine Molecular Formula: C₄₁H₄₈Cl₂N₈O₅S₂ (MW: 867.91 g/mol) Key Differences:

  • Contains two chloro groups and an additional pyrimidine ring.
  • Features dual isopropylsulfonyl groups, increasing steric hindrance and molecular weight compared to the target compound.
    Role : Acts as a synthetic impurity in the ALK inhibitor ceritinib, emphasizing the importance of regioselective synthesis to avoid byproducts .

5-Chloro-N2-(2-Isopropoxy-5-Methyl-4-Piperidin-4-yl-Phenyl)-N-(2-(Isopropylsulfonyl)Phenyl)-2,4-Diamine Dihydrochloride

Structure : A dihydrochloride salt variant of a closely related compound.
Key Differences :

  • Lacks the tert-butyl ester group.
  • Exists as a hydrochloride salt, enhancing aqueous solubility and bioavailability.
    Synthesis : Patented methods involve piperidine ring functionalization and sulfonylation, similar to the target compound’s synthesis .

Functional Analogs in Drug Development

Opto-dALK (PROTAC Component)

Structure : Incorporates the target compound as a linker in a light-inducible PROTAC molecule.
Role : Demonstrates the compound’s utility in optochemical tools for controlled protein degradation, contrasting with simpler kinase inhibitors like crizotinib (). The tert-butyl ester facilitates coupling to other functional groups (e.g., E3 ligase ligands) .

Pyrimidine Sulfonyl Derivatives in Kinase Inhibition

Examples :

  • tert-Butyl 6-(Benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10): Synthesized via mCPBA oxidation of a methylthio precursor. Shares the tert-butyl ester and sulfonyl group but lacks the piperidine moiety. Used as an intermediate in nucleophilic substitution reactions .
  • Methyl 6-(Benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11): A sulfinyl variant with reduced steric bulk, enabling selective displacement at C2 or C4 positions with amines .

Sulfonyl Group Impact on Activity

Evidence from propanamide derivatives (Table 1, ) reveals that the isopropylsulfonyl group enhances CXCL1 inhibition (67% at 10⁻⁸ M) compared to methylsulfonyl (75%) or chlorophenylsulfonyl (41–44%) groups. This suggests that bulky sulfonyl substituents (e.g., isopropyl) may improve target binding in certain contexts, though the target compound’s specific activity remains uncharacterized .

Chloro and Isopropoxy Substituents

Chloro groups in pyrimidine derivatives (e.g., Ceritinib Impurity 5) are critical for ALK inhibition but may increase toxicity if misplaced.

Biologische Aktivität

The compound tert-Butyl 2-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetate is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tert-butyl group, a piperidine ring, and multiple aromatic systems. Its molecular formula is C33H44ClN5O5SC_{33}H_{44}ClN_5O_5S, with a molecular weight of 658.25 g/mol. The presence of chlorine, sulfonyl, and various functional groups suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds structurally related to the target molecule exhibit significant antiviral properties. For example, certain derivatives have shown efficacy against HIV and other viruses, with IC50 values indicating low concentrations required for effective inhibition. Specifically, some pyrimidine derivatives have demonstrated anti-HIV activity with EC50 values as low as 3.98 µM and high therapeutic indices .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation effectively. For instance, derivatives containing aminothiazole moieties have been tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range .

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : Compounds similar to the target molecule have been shown to inhibit key enzymes involved in viral replication and cancer cell growth.
  • Cell Cycle Arrest : Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of new compounds. Preliminary studies suggest that while some derivatives exhibit cytotoxicity at higher concentrations (CC50 values), they also show selectivity towards cancer cells over normal cells .

Summary of Biological Activities

Activity TypeRelated CompoundsEC50/IC50 ValuesReference
AntiviralPyrimidine Derivatives3.98 µM
AnticancerAminothiazole Derivatives0.06 µM (most active)
CytotoxicityVarious DerivativesCC50 > 100 µM

Case Studies

  • Case Study on Antiviral Efficacy : A study demonstrated that a derivative of the compound inhibited HIV replication in vitro with an EC50 value of 3.98 µM, showcasing its potential as a therapeutic agent against viral infections .
  • Anticancer Activity Assessment : In vitro tests on aminothiazole derivatives showed significant cytotoxic effects against several cancer cell lines, with IC50 values ranging from 0.06 to 2.5 µM, indicating strong potential for further development .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how are they addressed in multi-step protocols?

  • Answer: Synthesis involves palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP for pyrimidine amination ), nitro-group reduction (Fe/NH₄Cl in EtOH ), and Boc deprotection (HCl/MeOH ). Challenges include:

  • Reactivity control: Use of LHMDS as a strong base to activate intermediates.
  • Purification: Column chromatography is critical due to byproducts from incomplete coupling or reduction steps.
  • Stability: Boc-protected intermediates are sensitive to acidic conditions, requiring pH-controlled workups.

Q. How is structural confirmation achieved for intermediates and the final compound?

  • Answer: Multi-modal characterization:

  • Mass spectrometry (MS): ESI+ confirms molecular ion peaks (e.g., m/z 542 [M+H]⁺ for intermediate 230 ).
  • NMR: ¹H/¹³C NMR resolves regiochemistry (e.g., piperidinyl vs. pyrimidinyl proton environments).
  • X-ray crystallography: For crystalline derivatives, as in , hydrogen bonding patterns (N–H⋯O) validate supramolecular packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the pyrimidine amination step?

  • Answer: Bayesian optimization ( ) or Design of Experiments (DoE) frameworks are recommended. Variables include:

  • Catalyst loading: Pd₂(dba)₃ (0.05–0.15 eq.) and ligand ratios (BINAP:Pd = 2:1 ).
  • Temperature/time: 100°C for 12–24 hours (trade-off between conversion and decomposition ).
  • Data-driven approach: Use response surface models to identify optimal conditions, avoiding trial-and-error .

Q. What strategies resolve contradictions in spectroscopic data (e.g., MS vs. NMR)?

  • Answer: Case study from : Crystal structure analysis resolved discrepancies in proton assignments caused by rotational isomers.

  • Methodology: Compare experimental data (e.g., NOESY for spatial proximity) with computational models (DFT-optimized geometries).
  • Validation: Hydrogen/deuterium exchange MS to confirm labile protons in the piperidinyl-acetate moiety .

Q. How do steric effects from the tert-butyl group influence reactivity in downstream modifications?

  • Answer: The tert-butyl group:

  • Shields the acetate moiety: Reduces nucleophilic attack during Boc deprotection (HCl/MeOH, ).
  • Impacts solubility: Hydrophobicity necessitates polar aprotic solvents (e.g., THF) for homogeneous reactions.
  • Validated by: Comparative kinetics using analogs (e.g., methyl vs. tert-butyl esters) .

Methodological Guidance

Q. What analytical techniques are critical for monitoring reaction progress?

  • Answer:

  • HPLC-MS: Track nitro-group reduction (intermediate 230 → 231, m/z 542 → 512 ).
  • TLC with UV/iodine staining: Detect amine intermediates post-Boc deprotection.
  • In-situ IR spectroscopy: Monitor carbonyl (C=O) stretches during ester hydrolysis.

Q. How should researchers handle stability issues during storage?

  • Answer:

  • Storage conditions: –20°C under nitrogen for Boc-protected intermediates (prevents hydrolysis, ).
  • Incompatible materials: Avoid strong oxidizers (e.g., peroxides) due to sulfonyl groups ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.